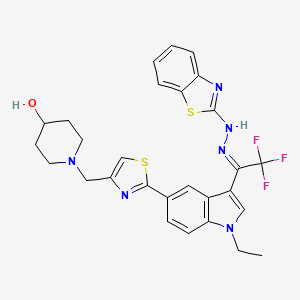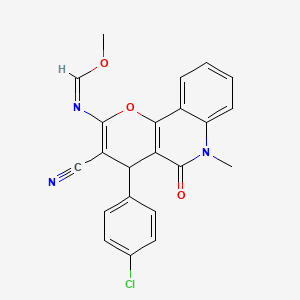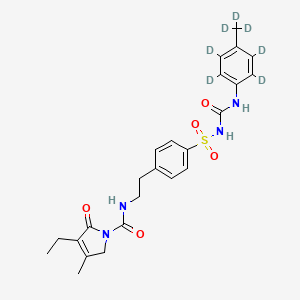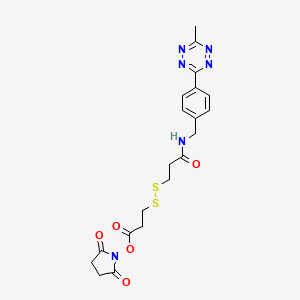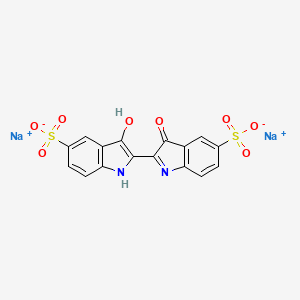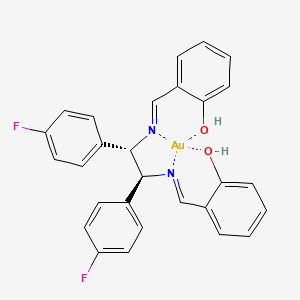
TrxR-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TrxR-IN-4 is a compound known for its inhibitory effects on thioredoxin reductase, an enzyme involved in the thioredoxin system. This system plays a crucial role in maintaining cellular redox homeostasis and is involved in various cellular processes, including DNA synthesis, defense against oxidative stress, and redox signaling. Thioredoxin reductase is a selenoprotein that reduces thioredoxin, which in turn reduces other proteins by cysteine thiol-disulfide exchange .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TrxR-IN-4 typically involves multi-step organic synthesis. The exact synthetic route and reaction conditions can vary, but generally, it involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the inhibitory activity of the compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
TrxR-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents, which may alter its inhibitory activity.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired modification
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
TrxR-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study redox reactions and enzyme inhibition.
Biology: Investigated for its role in cellular redox homeostasis and its effects on various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving oxidative stress and redox imbalance, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the thioredoxin system .
Mechanism of Action
TrxR-IN-4 exerts its effects by inhibiting thioredoxin reductase. This inhibition disrupts the thioredoxin system, leading to an accumulation of oxidized thioredoxin and a decrease in cellular reducing capacity. The molecular targets of this compound include the active site of thioredoxin reductase, where it binds and inhibits the enzyme’s activity. This disruption affects various cellular pathways, including those involved in DNA synthesis, oxidative stress response, and redox signaling .
Comparison with Similar Compounds
Similar Compounds
Auranofin: A gold-containing compound that inhibits thioredoxin reductase and is used in the treatment of rheumatoid arthritis and cancer.
Pristimerin: A natural compound that inhibits thioredoxin reductase and has shown potential in cancer therapy.
Stattic: A synthetic inhibitor of thioredoxin reductase with antitumor activity .
Uniqueness of TrxR-IN-4
Its ability to modulate the thioredoxin system makes it a valuable tool for studying redox biology and developing new therapeutic strategies .
Properties
Molecular Formula |
C28H22AuF2N2O2 |
|---|---|
Molecular Weight |
653.4 g/mol |
IUPAC Name |
2-[[(1S,2S)-1,2-bis(4-fluorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]ethyl]iminomethyl]phenol;gold |
InChI |
InChI=1S/C28H22F2N2O2.Au/c29-23-13-9-19(10-14-23)27(31-17-21-5-1-3-7-25(21)33)28(20-11-15-24(30)16-12-20)32-18-22-6-2-4-8-26(22)34;/h1-18,27-28,33-34H;/t27-,28-;/m0./s1 |
InChI Key |
ZPMPGSXQZIJVJN-DHBRAOIWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=N[C@@H](C2=CC=C(C=C2)F)[C@H](C3=CC=C(C=C3)F)N=CC4=CC=CC=C4O)O.[Au] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(C2=CC=C(C=C2)F)C(C3=CC=C(C=C3)F)N=CC4=CC=CC=C4O)O.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


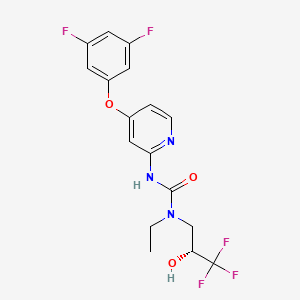
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
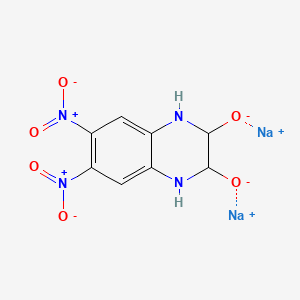
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
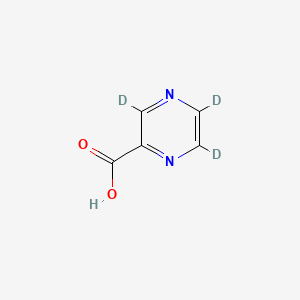
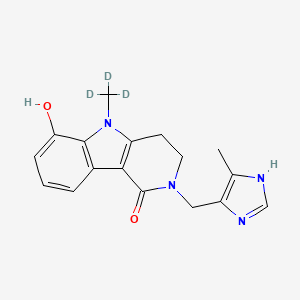
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
